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Compound of Interest

Compound Name: 3-(3-Isopropylphenoxy)azetidine

CAS No.: 1219982-18-9

Cat. No.: B1395488

Get Quote

Executive Summary: The Structural Mandate
3-(3-isopropylphenoxy)azetidine is a lipophilic, basic amine (predicted pKa ~9.5–10.0)

belonging to the 3-aryloxyazetidine class. Its structural logic dictates a specific pharmacological

profile:

The Azetidine Headgroup: Mimics the pyrrolidine found in nicotine and proline, suggesting

affinity for nAChR subtypes (

,

) or Monoamine Transporters (NET/SERT).

The Isopropyl-Phenoxy Tail: Provides the necessary hydrophobic bulk to occupy the

orthosteric binding pockets of GPCRs (e.g., Histamine H3, 5-HT receptors) and enhances

blood-brain barrier (BBB) permeability.

The Challenge: This scaffold is prone to "promiscuity" due to its ability to fit into multiple

hydrophobic pockets. This guide provides the experimental framework to distinguish specific
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efficacy from off-target noise.

Comparative Analysis: Target Space & Liability
Before initiating wet-lab profiling, we must benchmark the compound against known ligands

with similar chemotypes.

Feature
3-(3-

isopropylpheno

xy)azetidine

Atomoxetine

(NET Inhibitor)

A-85380

(nAChR

Agonist)

Implication for

Profiling

Core Scaffold
Azetidine (4-

membered)

Propylamine

(Linear)

Azetidine (4-

membered)

Rigid ring

reduces entropic

penalty but

increases strain.

Aryl Linkage Phenyl Ether Phenyl Ether Pyridine Ether

Phenyl rings

favor NET/SERT;

Pyridines favor

nAChR.

Lipophilicity High (Isopropyl)
High

(Methyl/Phenyl)

Low (Polar

Pyridine)

High lipophilicity

increases risk of

hERG block &

Phospholipidosis

.

Primary Risk
GPCR

Promiscuity

CYP2D6

Metabolism
Seizure Liability

Must screen

against H3, 5-

HT2A, and M1.

The Profiling Cascade (Workflow)
The following DOT diagram illustrates the logical flow of experiments, from primary target

confirmation to safety de-risking.
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Compound: 3-(3-isopropylphenoxy)azetidine

Tier 1: Primary Target Confirmation
(Binding & Functional)

Assay: NET / SERT Uptake
(Fluorescent Neurotransmitter)

Hypothesis A: Reuptake Inhibitor

Assay: nAChR FLIPR
(Calcium Flux)

Hypothesis B: Channel Modulator

Tier 2: Selectivity Panel
(Homologous Targets)

Tier 3: Safety & Off-Target
(CEREP / SafetyScreen)

Selectivity Index > 10x

Panel: H3, 5-HT, M1-M5
(Radioligand Binding)

Safety: hERG Patch Clamp
(Cardiotoxicity)

If Active (IC50 < 100 nM) If Active (EC50 < 100 nM)

Click to download full resolution via product page

Caption: Hierarchical screening cascade prioritizing target validation before expensive safety

profiling.

Experimental Protocols
Protocol A: Monoamine Transporter (MAT) Selectivity
Assay
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Given the phenyl-ether moiety, the highest probability target is the Norepinephrine Transporter

(NET).

Objective: Determine the Selectivity Index (SI) =

.

Cell Lines: HEK293 cells stably expressing human NET, SERT, or DAT.

Tracer: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or Molecular Devices

Neurotransmitter Transporter Kit) to avoid radioactivity.

Procedure:

Seed cells at 50,000 cells/well in 96-well poly-D-lysine coated plates.

Incubate with 3-(3-isopropylphenoxy)azetidine (11-point dilution, 10 µM to 0.1 nM) for

30 mins at 37°C.

Add Dye Solution and incubate for 30 mins.

Read: Measure fluorescence (Ex 440 nm / Em 520 nm) on a kinetic plate reader.

Validation:

Positive Control: Nisoxetine (NET), Fluoxetine (SERT).

Acceptance Criteria: Z' factor > 0.5.

Protocol B: hERG Safety Profiling (Automated Patch
Clamp)
The combination of a basic amine and a lipophilic tail is a structural alert for hERG channel

blockade (QTc prolongation risk).

System: QPatch or Patchliner (Automated Electrophysiology).

Protocol:
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Voltage Protocol: Hold at -80 mV, depolarize to +40 mV for 500 ms (activates hERG),

repolarize to -40 mV (tail current).

Application: Apply compound in escalating concentrations (0.1, 1, 10, 30 µM).

Analysis:

Measure peak tail current amplitude.

Calculate

.

Red Flag:

indicates significant cardiotoxicity risk.

Mechanistic Interpretation: The Interaction Map
Understanding why cross-reactivity occurs requires visualizing the molecular interactions. The

diagram below maps the compound's features to its potential binding partners.

3-(3-isopropylphenoxy)azetidine

Azetidine Ring
(Basic Amine)

Ether Linkage
(H-Bond Acceptor)

Isopropyl Group
(Steric/Hydrophobic)

NET / SERT
(Primary Target)

Ionic Interaction
(Asp residue)

nAChR (a4b2)
(Secondary Target)

Cation-Pi
(Trp residue)

Hydrophobic Pocket

hERG Channel
(Safety Liability)

Pore Blockade
(Hydrophobic trap)

Histamine H3
(Off-Target)

Steric Fit
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Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) map linking chemical features to specific

biological targets.

Data Reporting Standards
When publishing your profiling results, adhere to this data structure to ensure reproducibility

and clarity.

Target Class Assay Type Metric
Result
(Example)

Interpretation

Primary (NET) Uptake Inhibition / 12 nM
Potent inhibitor

(Hit).

Homolog (SERT) Uptake Inhibition / 450 nM
37x Selectivity

(Good).

Safety (hERG) Patch Clamp 5.2 µM
Moderate Risk

(TI < 500).

GPCR (H3)
Binding

(Radioligand)

% Inhibition @

10µM
85%

Significant Off-

Target.

Key Calculation: Therapeutic Index (TI)

Goal: TI > 30 for lead optimization; TI > 100 for candidate selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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